molecular formula C15H25NO5 B2877254 1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ CAS No. 1522279-23-7

1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+

Cat. No. B2877254
CAS RN: 1522279-23-7
M. Wt: 299.367
InChI Key: MGGQHVATEQJHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using a specific method and has shown promising results in various studies.

Scientific Research Applications

Coupling Reactions and Functionalization

  • Palladium-catalyzed coupling reactions of partially reduced pyridine derivatives with substituted arylboronic acids produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the utility of tert-butoxycarbonyl protected intermediates in synthesizing complex organic compounds (Wustrow & Wise, 1991).

Redox-Annulations

  • Cyclic amines, including pyrrolidine, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, highlighting a method for the synthesis of ring-fused pyrrolines and pyrrolidines, which could be further oxidized or reduced to pyrroles or pyrrolidines, respectively (Kang, Richers, Sawicki, & Seidel, 2015).

Condensation Reactions

  • A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides in the presence of di-tert-butyl dicarbonate (Boc2O) showcases the versatility of tert-butoxycarbonyl protected intermediates in facilitating the acylation of a wide range of nitrogen compounds, offering high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

Divergent Synthesis

  • The divergent synthesis of complex molecules from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene and β,β,β and α,β-substituted enamines is achieved through careful solvent and temperature control, leading to the synthesis of pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl esters, and 1-amino-pyrroles (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(oxan-4-yl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-6-15(10-16,12(17)18)11-4-8-20-9-5-11/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGQHVATEQJHGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-3-(tetrahydro-2H-pyran-4-YL)pyrrolidine-3-carboxy+

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